molecular formula C15H19N3O B4451893 3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

Cat. No.: B4451893
M. Wt: 257.33 g/mol
InChI Key: IEZGCXJLELAQOK-UHFFFAOYSA-N
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Description

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Chemical Reactions Analysis

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

The uniqueness of 3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-8-6-14-12(10-17)11-4-2-3-5-13(11)18(14)9-7-15(16)19/h2-5H,6-10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZGCXJLELAQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
Reactant of Route 2
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3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
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3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
Reactant of Route 4
3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
Reactant of Route 5
3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
Reactant of Route 6
3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

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